2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride
Overview
Description
2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-bromophenylsulfonylmethyl group
Mechanism of Action
Target of Action
It’s known that the compound contains a piperidine moiety , which is a common structural element in many pharmaceuticals . The bromophenyl sulfonyl group can undergo a coupling reaction with benzene sulfonamide , suggesting potential interactions with proteins or enzymes that contain a sulfonamide group.
Mode of Action
The bromophenyl sulfonyl group in the compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper (i) iodide to form the corresponding n-aryl sulfonamide . This suggests that the compound may interact with its targets through a similar mechanism, potentially modifying their function.
Biochemical Pathways
Compounds containing a piperidine moiety are known to be involved in a wide range of biological activities
Pharmacokinetics
The compound’s predicted boiling point is 4284±410 °C , suggesting it may have good stability under physiological conditions
Result of Action
Given the compound’s potential to form N-aryl sulfonamides , it may exert its effects by modifying the function of proteins or enzymes that contain a sulfonamide group
Action Environment
The compound is recommended to be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that it may be sensitive to oxygen and temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride typically involves the reaction of 4-bromobenzene sulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl methyl sulfone
- Sodium (4-bromophenyl)methanesulfinate
Uniqueness
2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride is unique due to the presence of both a piperidine ring and a sulfonyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylmethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S.ClH/c13-10-4-6-12(7-5-10)17(15,16)9-11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHCRZCDGOAHKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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